molecular formula C32H24CaCl2N8O14S2 B1591978 calcium;4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate CAS No. 71832-85-4

calcium;4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate

Cat. No.: B1591978
CAS No.: 71832-85-4
M. Wt: 919.7 g/mol
InChI Key: VAIFZRVTOUVLAW-UHFFFAOYSA-L
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Scientific Research Applications

Calcium;4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate has several scientific research applications:

Mechanism of Action

The color of Pigment Yellow 168, like other pigments, is due to its ability to absorb certain wavelengths of light and reflect others . The specific color observed is determined by the wavelengths of light that are reflected, which is a result of the pigment’s molecular structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale, with precise control over reaction conditions to ensure consistent quality and yield. The final product is filtered, washed, and dried to obtain the pigment in powder form .

Chemical Reactions Analysis

Types of Reactions

Calcium;4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    Pigment Yellow 151: Another azo pigment with similar applications but different color properties.

    Pigment Yellow 83: Known for its excellent lightfastness and heat stability.

    Pigment Yellow 12: Commonly used in printing inks and coatings.

Uniqueness

Calcium;4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate is unique due to its specific molecular structure, which imparts distinct color properties and stability. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both scientific research and industrial applications .

Properties

IUPAC Name

calcium;4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H13ClN4O7S.Ca/c2*1-9(22)15(16(23)18-12-5-3-2-4-11(12)17)20-19-13-7-6-10(29(26,27)28)8-14(13)21(24)25;/h2*2-8,15H,1H3,(H,18,23)(H,26,27,28);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIFZRVTOUVLAW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].CC(=O)C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24CaCl2N8O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

919.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid
Record name Benzenesulfonic acid, 4-[2-[1-[[(2-chlorophenyl)amino]carbonyl]-2-oxopropyl]diazenyl]-3-nitro-, calcium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

71832-85-4
Record name Pigment Yellow 168
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071832854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-[2-[1-[[(2-chlorophenyl)amino]carbonyl]-2-oxopropyl]diazenyl]-3-nitro-, calcium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Calcium bis[4-[[1-[[(2-chlorophenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulphonate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.122
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIGMENT YELLOW 168
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YOC53AXA3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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calcium;4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate
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calcium;4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate
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calcium;4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate
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calcium;4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate
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calcium;4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate
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calcium;4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate

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